Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine
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Description
Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine is a compound that likely features a cyclohexyl group attached to a dihydro-[1,3]thiazin-2-yl-amine moiety. The structure suggests the presence of a six-membered thiazine ring, which is partially saturated (as indicated by 'dihydro') and contains nitrogen and sulfur atoms. The compound is of interest due to its potential reactivity and utility in chemical synthesis.
Synthesis Analysis
The synthesis of related cyclohexyl compounds has been explored in various studies. For instance, the reaction of 4-[2-(arylmethylidene)hydrazinylidene]cyclohexa-2,5-dienones with aromatic amines involves a 1,8-addition pattern, leading to the formation of complex hydrazonamides . This suggests that similar synthetic strategies could potentially be applied to the synthesis of Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine, with modifications to incorporate the thiazine ring and achieve the desired saturation levels.
Molecular Structure Analysis
The molecular structure of Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine would be characterized by the presence of a cyclohexyl ring and a [1,3]thiazin ring. The 'dihydro' notation indicates that the thiazin ring is not fully aromatic and contains two additional hydrogen atoms, reducing the degree of unsaturation. The amine group attached to the thiazin ring would be a key functional group, likely influencing the molecule's reactivity and interaction with other chemical species.
Chemical Reactions Analysis
While the specific chemical reactions of Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine are not detailed in the provided abstracts, the reactivity of similar compounds can be inferred. For example, the transfer hydrogenation of imines using cyclohexa-1,4-dienes as dihydrogen surrogates has been described . This reaction is catalyzed by Brønsted acids and could potentially be relevant to the reactivity of the thiazin-amine compound, particularly if imine or alkene functionalities are present or can be generated within its structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine would be influenced by its molecular structure. The presence of the cyclohexyl group would impart hydrophobic character, while the amine and thiazin functionalities could contribute to the compound's polarity, solubility, and potential for hydrogen bonding. The partially saturated thiazin ring might also affect the compound's stability and reactivity, although specific details are not provided in the abstracts.
Scientific Research Applications
Synthesis and Biological Activity
Antiradical and Anti-inflammatory Activity : 5,6-dihydro-1,3-thiazin-4-one derivatives, related to Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine, have been synthesized and shown to exhibit high antiradical and anti-inflammatory activity (Kulakov et al., 2015).
Synthesis of New Derivatives : New derivatives of 4H-1,3-thiazin compounds have been synthesized, demonstrating the versatility of these compounds in creating a range of derivatives with potential biological applications (Karimian et al., 2017).
Structural and Chemical Properties
Crystal Structure Analysis : The spatial structure of β-N-(5-methyl-4-oxo-5,6-dihydro-4H-1,3-thiazin-2-yl)isonicotinohydrazide, a compound similar to Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine, was confirmed by X-ray crystallography, highlighting the importance of structural analysis in understanding these compounds (Kulakov et al., 2009).
Palladium-catalysed Synthesis : A study on the palladium-catalysed isocyanide insertion in thioureas led to the formation of 4H-benzo[d][1,3]thiazin-2-amines, indicating a novel method for synthesizing these types of compounds (Pandey et al., 2014).
Potential Applications in Chemistry and Pharmacology
Anticancer Activity : Certain derivatives of 1,3-thiazines have shown promising anticancer activity against colon and liver carcinoma cell lines, suggesting potential therapeutic applications (Gomha et al., 2015).
Synthesis of NO-synthase Inhibitors : The synthesis of 2-thia-4-azabicyclo[3.3.1]non-3-en-3-amine, a lipophilic analogue of NO-synthase inhibitor, indicates the relevance of these compounds in developing new pharmacological inhibitors (Zefirova et al., 2013).
properties
IUPAC Name |
N-cyclohexyl-5,6-dihydro-4H-1,3-thiazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2S/c1-2-5-9(6-3-1)12-10-11-7-4-8-13-10/h9H,1-8H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUZDUIPGBMLCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NCCCS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368260 |
Source
|
Record name | Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine | |
CAS RN |
99977-36-3 |
Source
|
Record name | Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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